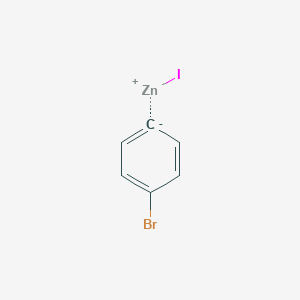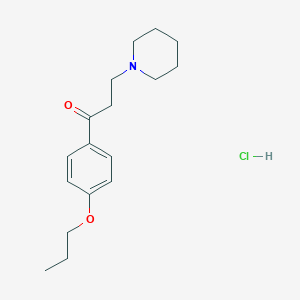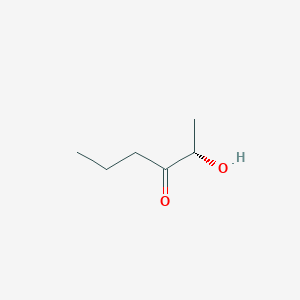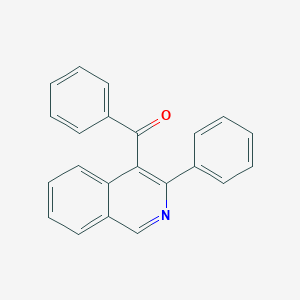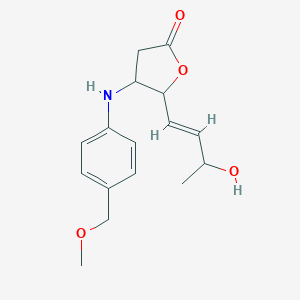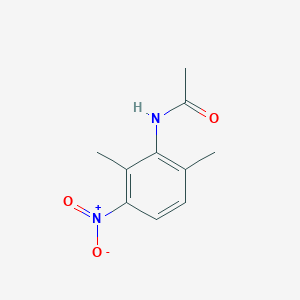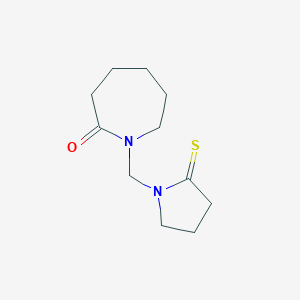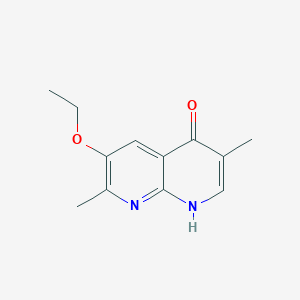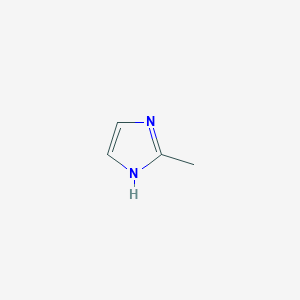
N-Phprop-clphetp
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Phprop-clphetp is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. It is a synthetic compound that has been synthesized using a specific method, and its mechanism of action and biochemical effects have been studied extensively.
Mécanisme D'action
The mechanism of action of N-Phprop-clphetp is not fully understood. However, it has been suggested that it may act by inhibiting bacterial cell wall synthesis or by disrupting the bacterial membrane. It has also been suggested that it may act by binding to metal ions in biological systems, leading to changes in their fluorescence properties.
Effets Biochimiques Et Physiologiques
N-Phprop-clphetp has been found to have minimal toxicity in animal studies. It has also been found to have low levels of cytotoxicity in human cell lines. However, more research is needed to fully understand its biochemical and physiological effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-Phprop-clphetp is its synthetic accessibility. The synthesis method is relatively simple and can be scaled up to produce large quantities of the compound. Additionally, it has been found to have good stability, making it suitable for long-term storage. However, one of the main limitations is the lack of understanding of its mechanism of action. More research is needed to fully understand how it works and to optimize its potential applications.
Orientations Futures
There are several future directions for the study of N-Phprop-clphetp. One area of research is the development of new antibiotics based on its antimicrobial properties. Another area of research is the development of new fluorescent probes for the detection of metal ions in biological systems. Additionally, more research is needed to fully understand its mechanism of action and to optimize its potential applications in various fields.
Méthodes De Synthèse
The synthesis of N-Phprop-clphetp involves a multi-step process that starts with the reaction of 4-chloro-1-phenylpyridinium iodide with propargyl alcohol. The resulting compound is then reacted with sodium hydride and 2-chloroethyl ethyl sulfide to form N-Phprop-clphetp. This method has been optimized to produce high yields of the compound with high purity.
Applications De Recherche Scientifique
N-Phprop-clphetp has been studied extensively for its potential applications in various scientific fields. It has been found to have antimicrobial properties, making it a potential candidate for the development of new antibiotics. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems. Additionally, it has been found to have potential applications in the field of organic electronics due to its unique electronic properties.
Propriétés
Numéro CAS |
152565-99-6 |
|---|---|
Nom du produit |
N-Phprop-clphetp |
Formule moléculaire |
C20H20ClNO |
Poids moléculaire |
325.8 g/mol |
Nom IUPAC |
3-[4-(4-chlorophenyl)-3,6-dihydro-2H-pyridin-1-yl]-1-phenylpropan-1-one |
InChI |
InChI=1S/C20H20ClNO/c21-19-8-6-16(7-9-19)17-10-13-22(14-11-17)15-12-20(23)18-4-2-1-3-5-18/h1-10H,11-15H2 |
Clé InChI |
VNTOFUWITKZULK-UHFFFAOYSA-N |
SMILES |
C1CN(CC=C1C2=CC=C(C=C2)Cl)CCC(=O)C3=CC=CC=C3 |
SMILES canonique |
C1CN(CC=C1C2=CC=C(C=C2)Cl)CCC(=O)C3=CC=CC=C3 |
Synonymes |
N-(1-phenylpropionyl)-4-(4-chlorophenyl)-1,2,3,6-tetrahydropyridine N-PhProp-ClPheTP |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



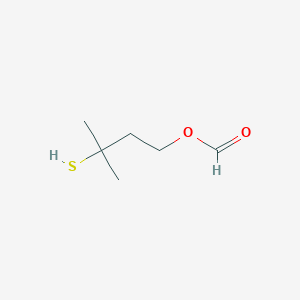
![Methyl 2,3-dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B133600.png)
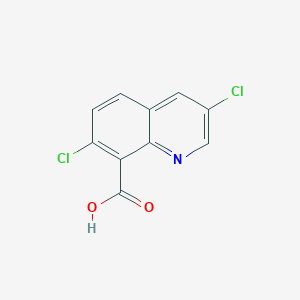
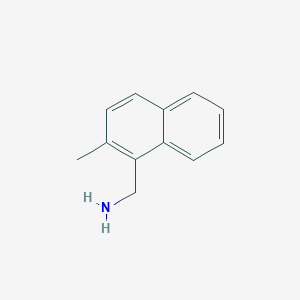
![2,5-Methano-1H-[1,3]diazepino[1,2-a]benzimidazole, 2,3,4,5-tetrahydro-](/img/structure/B133611.png)
